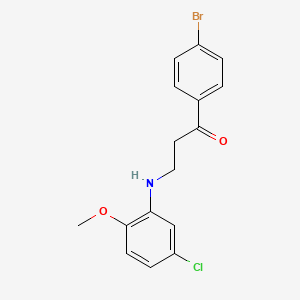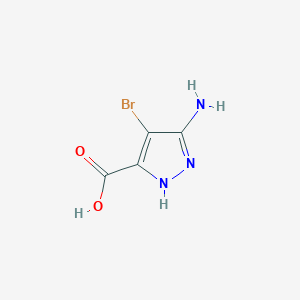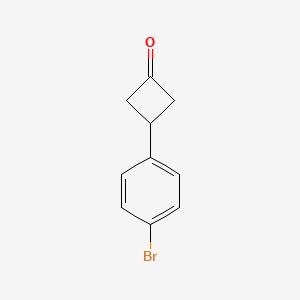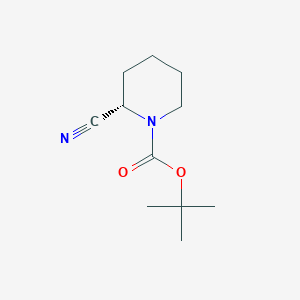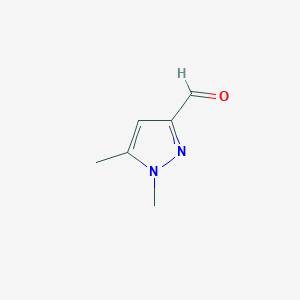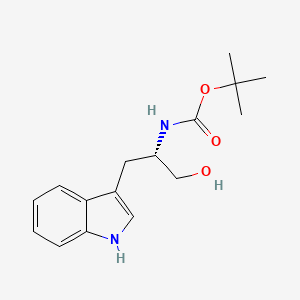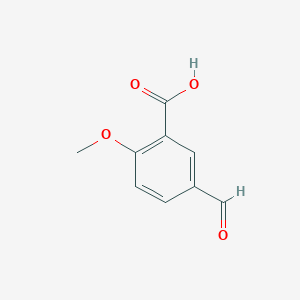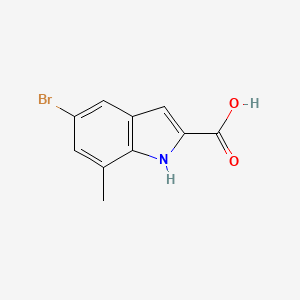
5-bromo-7-methyl-1H-indole-2-carboxylic Acid
Übersicht
Beschreibung
The compound 5-bromo-7-methyl-1H-indole-2-carboxylic acid is a brominated indole derivative, which is a class of compounds known for their significance in medicinal chemistry due to their presence in a variety of biologically active molecules. While the specific compound is not directly mentioned in the provided papers, the related research gives insight into the chemistry of brominated indoles and their potential applications.
Synthesis Analysis
The synthesis of brominated indoles can be achieved through regioselective bromination reactions. For instance, methyl indole-3-carboxylate undergoes regioselective dibromination to yield methyl 5,6-dibromoindole-3-carboxylate, which can be further processed to obtain the parent dibromoindole . Similarly, other brominated indole derivatives can be synthesized using different starting materials and brominating agents, such as N-bromosuccinimide, which is used to convert methyl hexahydroindolizinoindole-5-carboxylate into various brominated esters . These methods highlight the versatility of bromination reactions in synthesizing substituted indoles.
Molecular Structure Analysis
The molecular structure of brominated indoles can be elucidated using various spectroscopic techniques. For example, the crystal structure of a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, was determined using single crystal X-ray diffraction, which revealed details about bond lengths, angles, and crystal packing . Spectroscopic profiling, including FT-IR, FT-Raman, UV, 1H, and 13C NMR, is also employed to characterize the molecular structure and electronic nature of brominated indoles .
Chemical Reactions Analysis
Brominated indoles can undergo various chemical reactions, including ester hydrolysis, decarboxylation, and functionalization to form amides. The reactivity of these compounds is influenced by the presence of bromine, which can activate the indole ring towards further substitution reactions. For instance, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide involves N1-arylation followed by conversion to diethylamide . Additionally, the tautomerism and bromination of 1-hydroxyindole-2-carboxylic acid derivatives have been studied, showing that bromination can occur at different positions depending on the substrate .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated indoles are influenced by their molecular structure. The presence of bromine atoms can significantly affect the molecule's polarity, reactivity, and interactions with other molecules. For example, the crystal packing of brominated indoles can be stabilized by hydrogen bonds and π-π stacking interactions, as observed in the crystal structure analysis . The electronic properties, such as HOMO-LUMO energy distribution and reactivity centers, can be investigated using computational methods like DFT, providing insights into the molecule's behavior in chemical reactions .
Wissenschaftliche Forschungsanwendungen
-
Synthesis of Indole Derivatives
- Field : Organic Chemistry
- Application : Indole derivatives play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body . They are important types of molecules and natural products .
- Method : The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .
- Results : This method resulted in the synthesis of tricyclic indole with an 84% yield .
-
Indole-Containing Metal Complexes
- Field : Medicinal Chemistry
- Application : Indole-containing metal complexes have significant biological and pharmacological activity. They are used in the development of effective medicinal agents .
- Method : Various indole derivatives can be synthesized by substituting the indole ring at the N-1, C-2 to C-6, or C-7 positions with the ultimate goal of improving its characteristics .
- Results : The indole scaffold is a key structural component of some classes of FDA-approved drugs .
-
Reactant in Studies of Biologically Active Molecules
- Field : Biochemistry
- Application : 5-Bromoindole-2-carboxylic acid is used as a reactant in the discovery of indole inhibitors of MMP-13 for the treatment of arthritic diseases .
- Method : The specific method of application or experimental procedures are not provided in the source .
- Results : The outcomes of these studies are not specified in the source .
-
Antiviral Activity
- Field : Virology
- Application : Indole derivatives have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- Method : The specific method of application or experimental procedures are not provided in the source .
- Results : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
-
Preparation of Tryptophan Dioxygenase Inhibitors
- Field : Biochemistry
- Application : Indole-5-carboxylic acid is used as a reactant for the preparation of tryptophan dioxygenase inhibitors pyridyl-ethenyl-indoles, as potential anticancer immunomodulators .
- Method : The specific method of application or experimental procedures are not provided in the source .
- Results : The outcomes of these studies are not specified in the source .
-
Preparation of Anthranilic Acids
- Field : Organic Chemistry
- Application : Indole-5-carboxylic acid is used as a reactant for the preparation of anthranilic acids using bromamine-B oxidant and palladium chloride catalyst .
- Method : The specific method of application or experimental procedures are not provided in the source .
- Results : The outcomes of these studies are not specified in the source .
-
Anticancer Immunomodulators
- Field : Immunology
- Application : Tryptophan dioxygenase inhibitors pyridyl-ethenyl-indoles are potential anticancer immunomodulators .
- Method : The specific method of application or experimental procedures are not provided in the source .
- Results : The outcomes of these studies are not specified in the source .
-
Metal- and Solvent-Free Autoxidative Coupling Reaction
- Field : Organic Chemistry
- Application : Indolyl-quinolines can be prepared via a metal- and solvent-free autoxidative coupling reaction .
- Method : The specific method of application or experimental procedures are not provided in the source .
- Results : The outcomes of these studies are not specified in the source .
-
Preparation of Anthranilic Acids
- Field : Organic Chemistry
- Application : Anthranilic acids can be prepared using bromamine-B oxidant and palladium chloride catalyst .
- Method : The specific method of application or experimental procedures are not provided in the source .
- Results : The outcomes of these studies are not specified in the source .
Safety And Hazards
Eigenschaften
IUPAC Name |
5-bromo-7-methyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-5-2-7(11)3-6-4-8(10(13)14)12-9(5)6/h2-4,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRZIKMCWPHXDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=C2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101258140 | |
| Record name | 5-Bromo-7-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101258140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-7-methyl-1H-indole-2-carboxylic Acid | |
CAS RN |
15936-76-2 | |
| Record name | 5-Bromo-7-methyl-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15936-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-7-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101258140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-7-methyl-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



